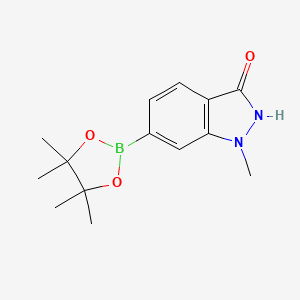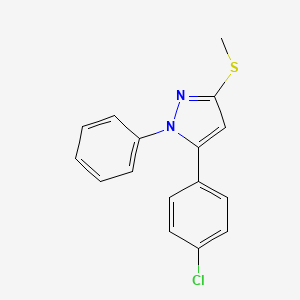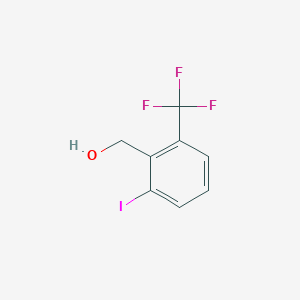![molecular formula C15H23NO5 B12846747 (1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate: is a complex organic compound with a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the tert-butyl and ethyl groups, and the final esterification to form the dicarboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s unique stereochemistry.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific signaling cascades.
類似化合物との比較
Diethyl malonate: A simple dicarboxylate ester used in organic synthesis.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound with a similar tert-butyl group and complex structure.
特性
分子式 |
C15H23NO5 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
8-O-tert-butyl 2-O-ethyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(12)17)16(10)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9-,10+,12?/m0/s1 |
InChIキー |
QDRCEIFSUYFTIV-YPBKCWQDSA-N |
異性体SMILES |
CCOC(=O)C1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)CC1=O |
正規SMILES |
CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/no-structure.png)

![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)

![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)



